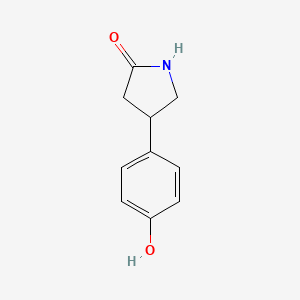

4-(4-Hydroxyphenyl)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Motifs in Chemical Biology and Organic Synthesis

In the realm of chemical biology , pyrrolidin-2-one derivatives have demonstrated a broad spectrum of pharmacological effects. Studies have revealed their potential as procognitive, anticonvulsant, antidepressant, anti-inflammatory, and anticancer agents. researchgate.net The pyrrolidin-2-one core serves as a key pharmacophore in the design of molecules targeting various biological systems, including enzymes and receptors. ontosight.aiontosight.ai For instance, certain derivatives have been investigated for their inhibitory activity against kinases, which are pivotal in cellular signaling pathways. ontosight.ai The structural diversity of this scaffold allows for fine-tuning of biological activity, as seen in the development of selective antagonists for specific receptor subtypes. acs.org

From an organic synthesis perspective, pyrrolidin-2-ones are valuable and versatile building blocks. Their inherent reactivity allows for a multitude of chemical transformations, including alkylation, acylation, and ring-opening reactions, making them useful precursors for more complex nitrogen-containing molecules. ontosight.ai Synthetic chemists have developed numerous methods to construct the pyrrolidin-2-one ring system, highlighting its importance as a synthetic intermediate. rsc.orgacs.org These methods include cascade reactions and ring contractions of other heterocyclic systems. rsc.orgrsc.org The ability to functionalize the pyrrolidin-2-one scaffold at various positions enables the creation of diverse molecular architectures for further investigation. acs.org

Overview of the Chemical Compound 4-(4-Hydroxyphenyl)pyrrolidin-2-one within Pyrrolidinone Research Context

Within the extensive family of pyrrolidinone derivatives, This compound is a compound of particular interest. Its structure features a pyrrolidin-2-one ring substituted at the 4-position with a 4-hydroxyphenyl group. This phenolic moiety introduces potential for hydrogen bonding and other specific interactions with biological targets. ontosight.ai

Research into compounds with similar structures, such as those containing a phenylpyrrolidine framework, indicates their classification as polycyclic aromatic compounds with a benzene (B151609) ring linked to a pyrrolidinone ring. np-mrd.org The presence of the hydroxyl group on the phenyl ring is a key feature, as it can significantly influence the compound's biological properties. For example, in the context of NMDA receptor antagonists, the position of a hydroxyl group on a phenyl ring attached to a heterocyclic core can dramatically affect potency and selectivity. acs.org

The synthesis of related structures, such as (±)-3-(4-Hydroxyphenyl)pyrrolidines, has been undertaken to explore their potential as selective antagonists at specific NMDA receptor subtypes. acs.org Furthermore, other derivatives featuring a hydroxyphenyl group attached to a pyrrolidinone core have been synthesized and investigated for various biological activities, including antiarrhythmic and hypotensive effects. nih.gov The compound (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one, isolated from a natural source, further illustrates the presence of this core structure in biologically relevant molecules. iucr.org

Below is a table summarizing the key identifiers for this compound and a related fluorinated analog.

| Property | This compound | 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one |

| CAS Number | 207989-87-5 | 1366820-72-5 |

| IUPAC Name | 5-(4-hydroxyphenyl)pyrrolidin-2-one | 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one |

| Product Code | F619822 | Not specified |

| Source: fluorochem.co.uksigmaaldrich.com |

The study of this compound and its analogs contributes to the broader understanding of how the pyrrolidin-2-one scaffold can be functionalized to achieve specific biological outcomes.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-3-1-7(2-4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILOYCYHUWAHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 4 Hydroxyphenyl Pyrrolidin 2 One Derivatives

General Chemical Transformations of Pyrrolidin-2-one Lactam Systems

The pyrrolidin-2-one ring is a γ-lactam, and its chemistry is typical of such five-membered cyclic amides. The lactam structure is a key component in many biologically active compounds, making its chemical transformations a subject of significant interest in medicinal chemistry. acs.orgresearchgate.net

Key reactions of the pyrrolidin-2-one system include:

Ring-Opening Hydrolysis: The lactam can be hydrolyzed under strong acidic or basic conditions. This reaction breaks the amide bond within the ring to form the corresponding γ-amino acid, in this case, 4-amino-3-(4-hydroxyphenyl)butanoic acid. beilstein-journals.org

N-Substitution: The hydrogen atom on the nitrogen is acidic and can be readily replaced. This allows for N-alkylation using reagents like alkyl halides or sulfates, and N-acylation with acid anhydrides or acyl halides. researchgate.netbeilstein-journals.org This reactivity is fundamental for creating a variety of N-substituted pyrrolidinone derivatives.

Carbonyl Group Reactions: The carbonyl group of the lactam can undergo condensation reactions with various nucleophiles. beilstein-journals.org

Alpha-Position Reactivity: The methylene (B1212753) group (C3) adjacent to the lactam carbonyl can be functionalized, although this is less common than N-substitution.

The pyrrolidin-2-one nucleus is considered a versatile lead structure for designing new bioactive agents due to these varied chemical handles. researchgate.net

Reactions Involving the Hydroxyphenyl Moiety

The hydroxyphenyl group provides a second major site for chemical modification, primarily involving reactions of the phenolic hydroxyl group.

The phenolic hydroxyl group is susceptible to oxidation. Studies on structurally related (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidines have shown that these compounds can be oxidized to form stable phenoxy radicals. rsc.org The oxidation process, which can be achieved using reagents like lead dioxide (PbO2), often occurs in stages. rsc.org This formation of a phenoxy radical is a key characteristic of hindered phenols and is central to their antioxidant activity. rsc.org While 4-(4-hydroxyphenyl)pyrrolidin-2-one itself is not sterically hindered in the same manner, the phenolic group remains a primary site for oxidative reactions.

The hydroxyl group of the hydroxyphenyl moiety is a versatile functional group for derivatization, allowing for the synthesis of a broad range of analogs with modified properties. Common strategies include etherification and esterification. These modifications are frequently employed in medicinal chemistry to alter the compound's solubility, polarity, and biological activity. For instance, the hydroxyl group can be converted to a methoxy (B1213986) group (O-methylation), a transformation that can significantly impact receptor binding affinity and in vivo activity. researchgate.net

Derivatization is also a key strategy in analytical chemistry to enhance the detection of hydroxyl-containing compounds in methods like HPLC. mdma.ch

| Reaction Type | Reagent Class | Product Type | Purpose/Application |

|---|---|---|---|

| Etherification | Alkyl Halides | Alkyl Ethers (e.g., Methoxy) | Modify biological activity, improve metabolic stability. researchgate.net |

| Esterification | Carboxylic Acids / Acyl Chlorides | Esters | Prodrug synthesis, modify solubility. mdma.ch |

| Sulfonation | Sulfonyl Chlorides | Sulfonate Esters | Analytical derivatization for detection. mdma.ch |

| Reaction with Isocyanates | Isocyanates | Carbamates | Analytical derivatization. mdma.ch |

Mechanistic Investigations of Intramolecular Cyclization and Rearrangement Reactions

The construction of the pyrrolidin-2-one ring itself is a critical area of research, with several mechanistic pathways developed to create this heterocyclic core. These methods often involve intramolecular cyclization, where a linear precursor molecule is induced to form the five-membered ring.

The Michael addition is a cornerstone reaction in the synthesis of pyrrolidinone precursors. arkat-usa.org This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). arkat-usa.orgresearchgate.net In the context of pyrrolidinone synthesis, a common strategy involves the Michael addition of a nitroalkane to an appropriate acceptor. This introduces a nitro group that can be subsequently transformed to form the lactam. researchgate.netmdpi.com The adduct from the Michael addition contains the necessary atoms in a linear arrangement, primed for cyclization. researchgate.net

The Nef reaction is a key transformation that converts a primary or secondary nitro group into a carbonyl group, such as the one required for the lactam ring. nih.govresearchgate.net The classic Nef reaction involves the hydrolysis of a nitronate salt under strong acidic conditions. researchgate.net In modern synthesis, tandem processes that combine a Michael addition with a subsequent Nef reaction or a related transformation are highly valuable. For example, a nitroalkane can undergo a Michael addition, and the resulting nitro-containing intermediate can then be subjected to conditions that promote a Nef-type rearrangement and cyclization, directly yielding a pyrrolidinone or pyrrolidinedione derivative. rsc.orgucl.ac.uk Computational studies have elucidated the mechanism of these complex transformations, detailing the energy barriers for the initial Michael addition, a subsequent tautomerization, and the final cyclization steps. rsc.orgucl.ac.uk An "interrupted" Nef reaction can also occur, where the reaction pathway is redirected to form other valuable products like oximes.

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies that combine multiple bond-forming events in a single operation without isolating intermediates. These processes are instrumental in the construction of complex molecules like pyrrolidinones from simpler starting materials. mdpi.comnih.gov

Several powerful tandem strategies have been developed for pyrrolidinone synthesis:

Radical Tandem Cyclization: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations provide a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones from aldehydes and α-bromo-N-cinnamylamides. nih.gov

Lewis Acid-Catalyzed Ring Opening/Lactamization: A one-pot process can be initiated by the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines. researchgate.net This is followed by an in-situ lactamization to form 1,5-substituted pyrrolidin-2-ones. researchgate.net

Conjugate Addition-Elimination Reactions: The reaction of azomethine ylides with nitroallyl acetates, promoted by a silver catalyst, can set up vicinal stereocenters. The resulting product is then poised for various intramolecular cyclization processes to build diverse pyrrolidine (B122466) skeletons. ucl.ac.uk

Nitro-Mannich/Lactamization Cascades: The reaction of Michael adducts derived from nitro olefins with imines can initiate a nitro-Mannich reaction followed by a spontaneous lactamization, creating highly substituted piperidin-2-ones, a related six-membered ring system. beilstein-journals.org A similar cascade can be applied to the synthesis of five-membered pyrrolidinones.

| Tandem/Cascade Process | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| NHC-Catalyzed Radical Tandem Cyclization | Aldehydes, α-bromo-N-cinnamylamides | N-Heterocyclic Carbene (NHC) | Transition-metal-free, forms highly functionalized pyrrolidinones. | nih.gov |

| Lewis Acid-Catalyzed Ring Opening/Lactamization | Donor-Acceptor Cyclopropanes, Primary Amines | Lewis Acid (e.g., Ni(ClO4)2) | One-pot synthesis of 1,5-substituted pyrrolidin-2-ones. | researchgate.net |

| Asymmetric Conjugate Addition-Elimination | Pyrroline Esters, Nitroallyl Acetates | AgOAc/Chiral Ligand | Stereoselective construction of precursors for diverse pyrrolidine skeletons. | ucl.ac.uk |

| Michael Addition/Reductive Cyclization | Chalcones, Nitroalkanes | NaOH, then Zn/HCl | One-pot synthesis of Δ1-pyrrolines in aqueous media. | mdpi.com |

| Michael Addition/Interrupted Nef Reaction | Oxindole-derived alkenes, Nitromethane (B149229) | Chiral Organocatalyst | Asymmetric synthesis of spiro-polycyclic oxindoles containing an oxime. |

Theoretical and Computational Chemistry Analyses of 4 4 Hydroxyphenyl Pyrrolidin 2 One

Quantum Chemical Studies and Electronic Structure Characterization

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. For 4-(4-Hydroxyphenyl)pyrrolidin-2-one, these investigations have focused on its electronic structure and related molecular characteristics.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of organic compounds. tandfonline.combohrium.comnih.gov DFT calculations, often using hybrid functionals like B3LYP, have been employed to determine the optimized geometry, vibrational frequencies, and electronic properties of pyrrolidinone derivatives. nih.gov These computational approaches allow for the analysis of intramolecular interactions and the prediction of spectroscopic data, which often show good agreement with experimental results. nih.goveurjchem.com

Key molecular properties of related pyrrolidinone structures calculated using DFT include:

| Property | Description |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. |

| Vibrational Frequencies | Theoretical predictions of infrared and Raman spectra. |

| Electronic Properties | Includes analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and charge transfer. tandfonline.com |

| Non-Linear Optical (NLO) Properties | Calculations of polarizability and hyperpolarizability to assess potential applications in optical materials. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Provides insights into intramolecular bonding and stabilization interactions. bohrium.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify regions susceptible to electrophilic and nucleophilic attack. bohrium.comresearchgate.net |

Studies on similar structures, such as 4-(Pyrrolidine-2,5-dione-1-yl)phenol, have utilized DFT methods (B3LYP/cc-pVTZ and PBE0/cc-pVTZ) to examine molecular structure, vibrational assignments, and chemical shifts, finding good agreement with experimental data. researchgate.net

Conformational Analysis and Molecular Geometry Investigations

The three-dimensional structure of this compound is crucial for its function. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. ic.ac.uknih.gov The pyrrolidine (B122466) ring in such compounds typically adopts a non-planar conformation, often an envelope or twist form. researchgate.netiucr.org

Tautomerism and Isomeric Stability Studies

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for pyrrolidinone derivatives, particularly those with hydroxyl and carbonyl groups. researchgate.netchemrxiv.org Keto-enol tautomerism is a common type observed in such systems. researchgate.net Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. rsc.org

For example, in substituted 3-hydroxy-3-pyrroline-2-ones, the slight energy difference between tautomers and a large rate constant for their transformation have been noted. nih.govbeilstein-journals.org DFT calculations have shown that in some cases, the energy difference between tautomers can be as small as 0.4 to 1.3 kcal/mol, with a low potential barrier for interconversion. beilstein-journals.org The stability of tautomers can be influenced by the solvent, with some solvents favoring one form over another. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed insights into transition states and intermediates that are often difficult to observe experimentally.

Determination of Energy Barriers for Reaction Pathways

Quantum chemical studies have been instrumental in elucidating the reaction mechanisms for the synthesis of pyrrolidine and pyrrolidinedione derivatives. rsc.orgresearchgate.net These studies calculate the energy barriers (activation energies) for each step of a proposed reaction pathway. researchgate.net

For example, in the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, DFT calculations revealed the energy barriers for Michael addition, Nef-type rearrangement, and cyclization. rsc.orgrsc.org The study showed that the cyclization step to form the pyrrolidine ring has a very low energy barrier of 11.9 kJ mol⁻¹, but a preceding tautomerization step has a much higher barrier of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net The presence of a catalyst or assisting molecules, like water, can significantly lower these energy barriers. rsc.orgresearchgate.net

Calculated Energy Barriers for a Pyrrolidinedione Synthesis: rsc.org

| Reaction Step | Energy Barrier (kJ mol⁻¹) |

| Deprotonated nitromethane addition to coumarin | 21.7 |

| Proton transfer in nitromethyl group | 197.8 |

| Oxygen migration (Nef-type rearrangement, water-assisted) | 142.4 |

| Tautomerization before cyclization | 178.4 |

| Cyclization to pyrrolidine ring | 11.9 |

Analysis of Kinetic versus Thermodynamic Selectivity

DFT calculations can be used to model the potential energy surface of a reaction, identifying the pathways leading to different products and their respective energy barriers and final energies. beilstein-journals.org For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in forming the main product. beilstein-journals.org This means the product distribution is primarily determined by the relative rates of formation rather than the relative stabilities of the products. The reaction conditions, such as temperature, can influence whether the kinetic or thermodynamic product is favored. udel.edudalalinstitute.com

Structure-Based Computational Design Considerations for Pyrrolidinone Scaffolds

The pyrrolidinone ring, also known as a γ-lactam, represents a foundational scaffold in medicinal chemistry. beilstein-journals.org Its presence in numerous pharmaceutically active natural products and synthetic compounds highlights its importance. beilstein-journals.org The versatility of the pyrrolidinone scaffold allows for its application in the development of treatments for a wide array of conditions, including diabetes, cancer, inflammation, and infectious diseases. bohrium.com Computational chemistry provides essential tools for the rational design of novel therapeutics based on this core structure. Techniques such as pharmacophore modeling, quantitative structure-activity relationship (3D-QSAR), and molecular docking are instrumental in understanding and optimizing the interactions between pyrrolidinone derivatives and their biological targets. tandfonline.comrsc.org

Pharmacophore Modeling and 3D-QSAR Studies

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach has been successfully applied to various classes of pyrrolidinone derivatives to guide the design of more potent inhibitors.

In the pursuit of new antiviral agents, pharmacophore models have been generated for pyrrolidine derivatives targeting neuraminidase, a key enzyme in the influenza virus. nih.gov Similarly, for the treatment of type 2 diabetes, a five-point pharmacophore model (AAADH_1) was developed based on a set of 96 pyrrolidine derivatives that inhibit Dipeptidyl Peptidase IV (DPP IV). nih.gov This model was subsequently used for virtual screening to identify novel and potent inhibitor candidates. nih.gov For the related enzyme DPP8, pharmacophore models have also been employed to screen compound databases for new inhibitor scaffolds. tandfonline.comtandfonline.com

These pharmacophore models are often used in conjunction with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies to build predictive models. These models correlate the structural features of molecules with their biological activity. For instance, studies on neuraminidase inhibitors yielded statistically significant results for both comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.gov A robust 3D-QSAR model was also generated from the DPP IV pharmacophore hypothesis, showing a high correlation coefficient (R²) and cross-validation coefficient (Q²), indicating strong predictive power. nih.gov

| Target Enzyme | Computational Method | Key Findings / Model Statistics | Reference |

| Neuraminidase | Pharmacophore Modeling, 3D-QSAR | CoMFA (q² = 0.720, r² = 0.947); CoMSIA (q² = 0.644, r² = 0.885) | nih.gov |

| Dipeptidyl Peptidase IV (DPP IV) | Pharmacophore Modeling, 3D-QSAR | Generated a five-point pharmacophore (AAADH_1). 3D-QSAR model had R² = 0.92 and Q² = 0.776. | nih.gov |

| Dipeptidyl Peptidase 8 (DPP8) | Pharmacophore Modeling | Used to screen databases for new isoindoline (B1297411) and pyrrolidine-based compounds. | tandfonline.com |

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of pyrrolidinone-based inhibitors and to predict their binding affinities.

Docking studies on newly designed DPP IV inhibitors revealed that a pyrrolidine derivative exhibited a more favorable dock score (-7.966) compared to the standard drug vildagliptin (B1682220) (-6.554) when bound to the enzyme's catalytic domain (PDB ID: 6B1E). nih.gov For DPP8, docking calculations were crucial in identifying key amino acid residues—specifically Glu 275, Glu 276, and Tyr 788—that form critical interactions with the inhibitors in the protein's active site. tandfonline.comtandfonline.com

The versatility of the pyrrolidinone scaffold is further demonstrated in its application as an inhibitor for other enzymes. For example, docking studies of benzoxazole-pyrrolidinone derivatives targeting monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in pain and inflammation, revealed a specific binding mode. nih.gov The carbonyl group of the pyrrolidin-2-one ring was found to occupy the oxyanion hole of the enzyme's catalytic site, forming stabilizing hydrogen bonds with the key residues Ala51, Ser122, and Met123. nih.gov In another study, N-sulfonyl carboxamide derivatives of pyrrolidine-2,5-dione showed strong binding scores (up to -10.0 Kcal/mol) against tyrosyl-tRNA synthetase, a target for antibacterial agents. tandfonline.com

These computational analyses provide a molecular-level understanding of how modifications to the pyrrolidinone scaffold can influence binding affinity and selectivity, thereby guiding the synthesis of more effective and targeted therapeutic agents. nih.govtubitak.gov.tr

| Target Protein | PDB ID | Pyrrolidinone Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Dipeptidyl Peptidase IV (DPP IV) | 6B1E | Pyrrolidine derivatives | -7.966 | Not specified | nih.gov |

| Dipeptidyl Peptidase 8 (DPP8) | Not specified | Pyrrolidine and isoindoline derivatives | Not specified | Glu 275, Glu 276, Tyr 788 | tandfonline.comtandfonline.com |

| Monoacylglycerol Lipase (MAGL) | Not specified | Benzoxazole clubbed 2-pyrrolidinones | -9.87 | Ala51, Ser122, Met123 | nih.gov |

| Tyrosyl-tRNA synthetase | 1JIJ | N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione | up to -10.0 | Not specified | tandfonline.com |

| Estrogen Receptor α (ER-α) | 3ERT | Alnustone-like compounds | -155.9 to -181.4 (cal/mol) | Not specified | tubitak.gov.trajchem-a.com |

Biological Target Interactions and Mechanistic Studies in Vitro

Investigation of Molecular Targets and Binding Affinities

The affinity of 4-(4-hydroxyphenyl)pyrrolidin-2-one and its analogs for different molecular targets has been a key area of investigation, revealing a range of binding partners that contribute to its pharmacological effects.

Enzyme Inhibition Profiling

The inhibitory activity of this compound and its analogs has been evaluated against a panel of enzymes, revealing a diverse range of targets.

PARP-1 and PARP-2: Derivatives of benzimidazole (B57391) carboxamide containing a pyrrolidine (B122466) moiety have been shown to be potent inhibitors of both Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. mdpi.com Some of these compounds exhibited IC50 values of approximately 4 nM against both enzymes, which is comparable to the reference drug veliparib. mdpi.com The development of PARP inhibitors is a significant area of cancer research, and the dual inhibition of PARP-1 and PARP-2 by these compounds is noteworthy. thieme-connect.commdpi.comnih.govnih.gov

COX-2: The potential for pyrrolidin-2,5-dione derivatives to act as Cyclooxygenase-2 (COX-2) inhibitors has been explored. nih.govmdpi.commdpi.comnih.govacs.org While specific IC50 values for this compound are not provided, related structures have shown significant COX-2 inhibitory activity. For example, certain pyrazole (B372694) derivatives demonstrated potent COX-2 inhibition with low micromolar IC50 values. nih.govacs.org

DNA Gyrase and Topoisomerase IV: Pyrrolamide derivatives have been identified as a novel class of antibacterial agents that target the ATP-binding site of DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.govmedchemexpress.comwhiterose.ac.ukdntb.gov.uanih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. nih.govnih.gov The most potent compounds in this class exhibit IC50 values in the nanomolar range against E. coli DNA gyrase. researchgate.net

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a key enzyme in tyrosine metabolism and a target for herbicides and drugs. wikipedia.orgjpccr.eudrugbank.comnih.govresearchgate.net While direct inhibition by this compound is not specified, the structural similarity of the 4-hydroxyphenyl moiety to the natural substrate of HPPD suggests a potential for interaction. wikipedia.orgnih.gov

Mechanistic Analysis of Biological Activities in Cellular and Molecular Models (In Vitro)

Cellular and molecular studies have provided deeper insights into the mechanisms underlying the biological effects of this compound and its derivatives.

Modulation of Cellular Pathways

DNA Synthesis Inhibition: The inhibition of DNA gyrase and topoisomerase IV by pyrrolamide derivatives directly leads to the disruption of DNA synthesis in bacteria, ultimately resulting in cell death. nih.govnih.gov This mechanism is central to their antibacterial activity.

Cell Growth Suppression: N-(4-hydroxyphenyl)retinamide (4-HPR), a related compound, has been shown to suppress cell growth in various cancer cell lines. nih.govoup.com This effect is often associated with the induction of apoptosis. In HL-60 promyelocytic leukemia cells, 4-HPR treatment led to a decrease in cell viability and caused partial cell cycle arrest in the G2/M and G1 phases. nih.gov Similarly, a pyrrolidine derivative, SS13, was found to suppress the proliferation of colon cancer cells. researchgate.net

Elucidation of Specific Biological Processes

Molecular Basis of Anti-inflammatory or Antioxidant Effects: The anti-inflammatory effects of some pyrrolidin-2-one derivatives may be linked to their inhibition of COX-2, a key enzyme in the inflammatory pathway. nih.govmdpi.com The antioxidant properties of these compounds are attributed to the presence of the hydroxyphenyl group, which can act as a free radical scavenger. utar.edu.mysemanticscholar.orgresearchgate.net Studies on N-(4-hydroxyphenyl)retinamide (4-HPR) have shown that it can induce the generation of reactive oxygen species (ROS), which can, in turn, trigger apoptosis in cancer cells. oup.com However, other studies have demonstrated the antioxidant potential of pyrrolidin-2-one derivatives, suggesting a complex role in modulating oxidative stress. semanticscholar.orgresearchgate.net

Influence of Stereochemistry on Molecular Recognition and Target Interaction

The stereochemistry of this compound and its derivatives is a critical determinant of their biological activity. ontosight.ai The specific spatial arrangement of substituents influences how these molecules fit into the binding pockets of their target proteins. mdpi.com For instance, the high binding affinity and selectivity of BMS-986169 for the GluN2B receptor are directly attributable to its specific (R), (3S), and (4S) stereoconfiguration. researchgate.netnih.govnewdrugapprovals.org This highlights the importance of chiral synthesis and separation in developing potent and selective therapeutic agents based on the pyrrolidin-2-one scaffold.

Interactive Data Tables

Table 1: Receptor Binding Affinities of this compound Derivatives

| Compound/Derivative | Receptor Target | Binding Affinity (Ki / pKi) | Reference |

| (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) | NMDA (GluN2B) | 4.03-6.3 nM (Ki) | researchgate.netnih.govnewdrugapprovals.org |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | α1-Adrenoceptor | 6.71 (pKi) | researchgate.net |

Table 2: Enzyme Inhibition Profile of this compound Analogs

| Compound Class | Enzyme Target | Inhibition (IC50) | Reference |

| Benzimidazole carboxamide pyrrolidine derivatives | PARP-1 / PARP-2 | ~4 nM | mdpi.com |

| (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) | NMDA (GluN2B) Function | 24.1 nM | researchgate.netnih.govnewdrugapprovals.org |

| Pyrrolamide derivatives | DNA Gyrase (E. coli) | Nanomolar range | researchgate.net |

| Topoisomerase IV inhibitor 2 | Topoisomerase IV | 0.35 µM | medchemexpress.com |

| Topoisomerase IV inhibitor 2 | DNA Gyrase | 0.55 µM | medchemexpress.com |

Structure Activity Relationship Sar Studies for Biological Interactions of 4 4 Hydroxyphenyl Pyrrolidin 2 One Derivatives

Correlation of Structural Modifications with Target Binding and Mechanistic Effects

Systematic variation of substituents on the pyrrolidinone scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency and selectivity. Research has shown that even minor changes to the chemical structure can lead to significant differences in biological outcomes. researchgate.net

The position and nature of substituents on the pyrrolidinone ring are critical. For instance, in a series of pyrrolidine (B122466) sulfonamides, fluorophenyl substituents at the 3-position of the ring conferred greater in vitro potency compared to an unsubstituted phenyl ring. nih.gov Similarly, studies on pyrrolidine-2,5-diones demonstrated that incorporating a benzhydryl or sec-butyl group at the 3-position influenced anticonvulsant activity. nih.gov Another study highlighted the importance of substituents at the 3rd-position of the gamma-lactam ring for cytotoxic activity in cancer cells. digitellinc.com

The length and composition of alkyl chains attached to the scaffold also play a crucial role. In one study of PARP-1 and -2 inhibitors, derivatives with a three-carbon atom chain were found to be the most active. nih.gov The presence of a carbonyl group within this chain was also identified as a key determinant of biological activity. nih.gov

Furthermore, altering the aromatic moiety can significantly impact activity. In a series of anticancer agents, derivatives containing a thiophene (B33073) ring showed better activity against MCF-7 and HeLa cell lines compared to their counterparts with a phenyl ring. nih.gov In another example, modifying pyridine-2-one derivatives showed that a 4,6-dimethyl substitution resulted in higher antimicrobial activity than a diamino substitution. nih.gov

The following table summarizes the impact of various substituents on the biological activity of pyrrolidine and pyrrolidinone derivatives based on several research findings.

| Scaffold/Series | Substituent Variation | Position | Effect on Biological Activity | Target/Assay |

| Pyrrolidine sulfonamides | Fluorophenyl vs. Phenyl | 3 | Increased in vitro potency nih.gov | Not Specified |

| PARP-1/-2 Inhibitors | 3-carbon alkyl chain vs. 2- or 4-carbon chain | N-position linker | Most active derivatives nih.gov | PARP-1/-2 |

| Anticancer Pyrrolidines | Thiophene vs. Phenyl | Not specified | Thiophene showed better activity nih.gov | MCF-7 & HeLa cells |

| Anticonvulsant Pyrrolidine-2,5-diones | Benzhydryl or sec-butyl group | 3 | Influenced anticonvulsant activity nih.gov | MES and 6 Hz tests |

| Antimicrobial Pyridine-2-ones | 4,6-dimethyl vs. diamino | 4 and 6 | Dimethyl derivative had higher activity nih.gov | Multidrug-resistant bacteria |

The three-dimensional shape of the pyrrolidin-2-one ring is a critical factor in its interaction with biological targets. Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.netnih.gov This conformational flexibility allows the substituents to be oriented in specific spatial arrangements, which can be crucial for fitting into the binding pocket of a protein.

The stereochemistry of the carbon atoms in the pyrrolidine ring is of paramount importance. Different stereoisomers of the same compound can exhibit vastly different biological profiles because they bind differently to enantioselective proteins. nih.govresearchgate.netnih.gov For example, in a series of G-protein coupled receptor 40 (GRP40) agonists developed for type 2 diabetes, a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation for a group at position 2, which was identified as the key pharmacophore for agonist activity. nih.gov Similarly, cis-3R,4S-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives were found to be potent dual agonists at PPARα and PPARγ. nih.gov

The inherent, unconstrained conformation of the pyrrolidine ring can be "locked" or influenced by the addition of specific substituents, thereby tuning the molecule's shape for optimal target interaction. researchgate.net Computational studies have been used to explore the energy barriers of different conformations and the mechanisms of cyclization to form the pyrrolidine ring, further highlighting the importance of its structure in synthesis and biological function. rsc.org

The 4-hydroxyphenyl group is a common feature in many biologically active molecules and its presence on the pyrrolidin-2-one scaffold is significant for SAR. This moiety can participate in key hydrogen bonding interactions with target proteins, a critical factor for binding affinity.

For example, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, a derivative of ifenprodil, was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. nih.gov The 4-hydroxyphenyl group was instrumental in its neuroprotective activity. nih.gov The hydroxyl group itself is often a key interaction point. In another context, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole was found to inhibit breast cancer cell proliferation, and other compounds with a hydroxyphenyl moiety have shown potential anticancer activity. openmedicinalchemistryjournal.com

The table below provides examples of how the hydroxyphenyl moiety contributes to the biological activity of various compounds.

| Compound/Series | Biological Activity | Role of 4-Hydroxyphenyl Moiety |

| (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | Potent NMDA antagonist, neuroprotectant nih.gov | Instrumental for activity, likely through key interactions at the receptor site. nih.gov |

| 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole | Inhibition of breast cancer cell proliferation openmedicinalchemistryjournal.com | Contributes to the anticancer effect. openmedicinalchemistryjournal.com |

| (2S,3R)-(+)-3-(3-hydroxyphenyl)-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol | Selective Estrogen Receptor Modulator nih.gov | Involved in metabolic bioactivation, leading to reactive intermediates. nih.gov |

| E-5110 | Potential antioxidant and anti-inflammatory agent ontosight.ai | May contribute to antioxidant properties. ontosight.ai |

Scaffold-Hopping and Bioisosteric Replacement Strategies in Pyrrolidinone Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. cresset-group.comresearchgate.net Bioisosteric replacement involves substituting a functional group or a part of a molecule with another with similar physical or chemical properties, while scaffold hopping is a more drastic change, replacing the central core of a molecule with a structurally different one that maintains a similar spatial arrangement of key functional groups. researchgate.net

These strategies have been successfully applied to the design of pyrrolidinone-based compounds and related structures. For instance, in the development of novel Glycine Transporter 1 (GlyT1) inhibitors, a scaffold hopping approach was used to replace a piperidine (B6355638) ring with a [3.3.0] bicyclic system, specifically an octahydrocyclopenta[c]pyrrole. nih.gov This led to a new series of potent and selective GlyT1 inhibitors. nih.gov

In another example, a scaffold morphing approach was used to design potential BACE-1 inhibitors for Alzheimer's disease. mdpi.com In this study, a portion of the lead compound elenbecestat (B1192693) was replaced with a 2-oxo-2-pyrrolidin-1-yl ethyl substituent, demonstrating the utility of the pyrrolidinone scaffold in creating new molecular architectures. mdpi.com These design strategies rely on a deep understanding of the SAR of the parent molecule to ensure that the new scaffold can effectively mimic the key interactions of the original compound. researchgate.net

Identification and Isolation from Natural Sources

Occurrence in Natural Products

Extensive searches of chemical databases and scientific literature have not yielded any reports of the isolation of the specific compound 4-(4-hydroxyphenyl)pyrrolidin-2-one from natural sources. The pyrrolidinone ring system is indeed present in a wide array of natural alkaloids and other secondary metabolites. researchgate.net However, the unsubstituted title compound remains, to date, a synthetic entity.

Despite the apparent absence of this compound in nature, a number of its derivatives have been successfully isolated from various organisms. These related compounds share the fundamental pyrrolidin-2-one core and the 4-hydroxyphenyl substituent, but possess additional functional groups. Notable examples include:

A pyrrolidine (B122466) alkaloid, (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one , was isolated from the root barks of Orixa japonica. nih.govresearchgate.netmdpi.com

From the tuber root of Ophiopogon japonicus, a related compound, (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one , has been identified. iucr.org

The fungus Macrolepiota neomastoidea has been found to produce 5-hydroxy-1-(4-hydroxyphenyl)pyrrolidin-2-one , also known as Lepiotin A. np-mrd.org

The aerial parts of Dracocephalum rupestre contain a series of flavanone-pyrrolidinone conjugates known as dracocephins . mdpi.com

A pyrrolidinoflavan named vochysine has been isolated from the Amazonian tree Vochysia guianensis. mdpi.com

The following table provides a summary of these naturally occurring this compound derivatives and their sources.

| Compound Name | Natural Source | Plant/Fungus Family |

| (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one | Orixa japonica | Rutaceae |

| (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one | Ophiopogon japonicus | Liliaceae |

| 5-hydroxy-1-(4-hydroxyphenyl)pyrrolidin-2-one (Lepiotin A) | Macrolepiota neomastoidea | Agaricaceae |

| Dracocephins | Dracocephalum rupestre | Lamiaceae |

| Vochysine | Vochysia guianensis | Vochysiaceae |

Isolation and Spectroscopic Characterization Techniques for Natural Isolates

The isolation and structural elucidation of the aforementioned natural derivatives of this compound employ a range of standard phytochemical techniques. The general procedure involves extraction of the plant or fungal material with a suitable solvent, followed by a series of chromatographic separations to isolate the pure compounds. The structures are then determined using various spectroscopic methods.

A representative example is the isolation of (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one from the root barks of Orixa japonica. researchgate.netmdpi.com The dried and powdered root barks were extracted with ethanol (B145695). The resulting crude extract was then subjected to repeated column chromatography to yield the pure pyrrolidine alkaloid. mdpi.com

Similarly, (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one was isolated from the dried subterranean parts of Ophiopogon japonicus. iucr.org The plant material was extracted with hot 60% ethanol. The concentrated extract was then partitioned and subjected to multiple column chromatography steps, including silica (B1680970) gel and Sephadex LH-20 columns, to afford the pure compound. iucr.org

The structural confirmation of these isolated compounds relies heavily on spectroscopic data. The primary techniques used are:

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for elucidating the detailed structure. 2D NMR techniques such as HSQC and HMBC are employed to establish the connectivity of atoms within the molecule. researchgate.net

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry. iucr.org

The table below summarizes the key spectroscopic data for two of the naturally occurring derivatives of this compound.

| Compound | Molecular Formula | Key Spectroscopic Data |

| (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one | C₁₈H₁₇NO₃ | HRESIMS: [M − H]⁻, calcd., m/z 294.1130; found, m/z 294.1135. ¹H and ¹³C NMR data were used to determine the structure. researchgate.netmdpi.com |

| (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one | C₁₈H₁₇NO₄ | Crystal data from X-ray diffraction: Monoclinic, P2₁/c, a = 6.388 (1) Å, b = 14.520 (2) Å, c = 16.880 (2) Å, β = 96.514 (2)°. iucr.org |

Future Research Directions and Perspectives on 4 4 Hydroxyphenyl Pyrrolidin 2 One

Development of Advanced Synthetic Strategies for Complex Derivatives

Future synthetic efforts should focus on creating more complex and diverse derivatives of 4-(4-hydroxyphenyl)pyrrolidin-2-one. This can be achieved through the development of novel synthetic methodologies that allow for precise control over stereochemistry and the introduction of a wide array of functional groups.

One promising avenue is the use of biocatalysis. For instance, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones has been successfully demonstrated using microorganisms like Sphingomonas sp. HXN-200, yielding enantiopure (S)-4-hydroxy-pyrrolidin-2-ones. researchgate.net This approach could be adapted to generate chiral derivatives of the title compound with high enantiomeric excess.

Furthermore, leveraging modern synthetic techniques such as microwave-assisted synthesis could accelerate the creation of diverse libraries of pyrrolidinone derivatives. scispace.com The development of connective high-throughput synthesis, employing techniques like rhodium-catalyzed carbenoid chemistry in reaction arrays, can also facilitate the rapid generation of structurally diverse chemical probes. whiterose.ac.uk These strategies will be crucial for exploring the structure-activity relationships (SAR) of novel analogs.

Deeper Mechanistic Insights into Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing existing synthetic routes and designing new ones. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

For example, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable information about reaction intermediates and transition states. Computational approaches, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the stability of intermediates and products, as has been done for other heterocyclic systems. arabjchem.org Understanding the mechanistic details of reactions like the Nef reaction, which can be initiated by visible light, could open new avenues for functional group transformations on the pyrrolidinone scaffold. researchgate.net

Application of Predictive Modeling and Artificial Intelligence in Design and Discovery

The integration of artificial intelligence (AI) and predictive modeling is poised to revolutionize the design and discovery of new drugs. researchgate.netmdpi.comresearchgate.net These computational tools can be applied to the this compound scaffold to accelerate the identification of promising new derivatives.

Virtual Screening: Rapidly screening vast virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. nih.gov

De Novo Design: Generating novel molecular structures with desired pharmacological properties. nih.gov

Predictive Modeling: Building models to predict the activity, toxicity, and pharmacokinetic properties of new analogs, thereby reducing the need for extensive and costly experimental screening. researchgate.netnih.gov

By combining AI with experimental data, researchers can create a powerful feedback loop for iterative drug design, leading to the more efficient discovery of potent and selective therapeutic agents.

Exploration of Novel Biological Targets (In Vitro) and Associated Pathways

While pyrrolidin-2-one derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects, the specific molecular targets for many of these compounds remain to be fully elucidated. scispace.comresearchgate.netmdpi.com Future in vitro studies should aim to identify and validate novel biological targets for derivatives of this compound.

High-throughput screening against diverse panels of enzymes and receptors can uncover new biological activities. For instance, derivatives have shown inhibitory activity against tyrosinase and monoacylglycerol lipase (B570770). nih.govnih.gov Further investigation could explore their potential as modulators of other important targets, such as the glutamate (B1630785) N-methyl-D-aspartate 2B (GluN2B) receptor, which has been a focus for derivatives of the pyrrolidin-2-one scaffold. researchgate.netnih.gov

Once a target is identified, detailed mechanistic studies, including enzyme kinetics and biophysical binding assays, will be necessary to understand the mode of action. Molecular docking and dynamics simulations can provide insights into the binding interactions at the atomic level, guiding the design of more potent and selective inhibitors. tandfonline.com

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(4-Hydroxyphenyl)pyrrolidin-2-one, and how are structural ambiguities resolved?

Answer:

The synthesis typically involves multi-step reactions, such as:

Condensation : Reacting 4-hydroxyphenyl precursors with γ-lactam intermediates.

Cyclization : Using catalysts like acetic acid or Lewis acids to form the pyrrolidinone ring.

Purification : Chromatography or recrystallization to isolate the product .

Structural validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring conformation.

- Mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, often refined using SHELX software .

Advanced: How can discrepancies in crystallographic data for this compound derivatives be systematically addressed?

Answer:

Discrepancies may arise from twinning, disorder, or weak diffraction. Mitigation strategies include:

- Refinement with SHELXL : Robust handling of high-resolution or twinned data via iterative least-squares refinement .

- Cross-validation : Compare crystallographic results with spectroscopic data (e.g., NOESY for stereochemistry) .

- Data deposition : Use databases like the Cambridge Structural Database to benchmark bond lengths/angles against analogs .

Basic: What are the optimal storage conditions and solvent systems for this compound in experimental workflows?

Answer:

-

Storage : Stable at room temperature (RT) in inert, airtight containers to prevent oxidation of the hydroxyphenyl group .

-

Solubility :

Solvent Compatibility Notes DMSO High Preferred for biological assays Ethanol Moderate Avoid prolonged exposure Water Low Requires surfactants/salts

Advanced: What mechanistic insights guide the design of this compound analogs for bioactivity studies?

Answer:

Key considerations:

- Substituent Effects : Electron-donating groups (e.g., -OH) enhance hydrogen-bonding interactions with biological targets, as seen in SAR studies of similar pyrrolidinones .

- Ring Modifications : Introducing fluorophenyl or benzimidazole groups (e.g., as in ) alters pharmacokinetics.

- In Silico Screening : Use molecular docking (e.g., AutoDock) to predict binding affinities to enzymes like cyclooxygenase or kinases .

Basic: Which spectroscopic techniques are critical for characterizing the electronic environment of this compound?

Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the hydroxyphenyl group (λmax ~270 nm).

- FT-IR : Confirms lactam carbonyl stretch (~1680–1720 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) .

- ¹H NMR : Hydroxyphenyl protons appear as doublets (δ 6.7–7.2 ppm); pyrrolidinone protons show distinct splitting patterns .

Advanced: How do researchers reconcile conflicting bioactivity data across different assay platforms for this compound?

Answer:

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and normalize data to cell viability (MTT assay) .

- Data Reprodubility : Validate results across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .

- Meta-Analysis : Compare with structurally related compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one ) to identify trends.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Follow institutional guidelines for organic waste, particularly phenolic derivatives .

Advanced: What computational methods are employed to predict the environmental fate of this compound?

Answer:

- QSPR Models : Estimate biodegradability and toxicity using software like EPI Suite.

- DFT Calculations : Analyze redox potential to predict persistence in aqueous environments .

- Experimental Validation : Combine with HPLC-MS to track degradation products .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?

Answer:

- HPLC : ≥95% purity (UV detection at 254 nm) .

- TLC : Single spot under UV (Rf ~0.5 in ethyl acetate/hexane).

- Acceptable Impurities : ≤2% by area (pharmaceutical-grade standards) .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

Answer:

- Flow Chemistry : Enhances reproducibility and reduces side reactions (e.g., via microreactors) .

- Catalyst Screening : Test Pd/C or enzymes for selective hydrogenation steps .

- Process Analytics : In-line IR monitoring to track reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.